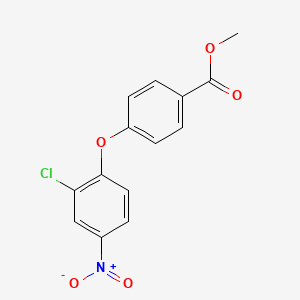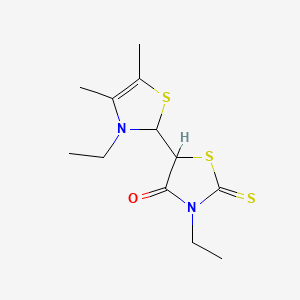
3-ethyl-5-(3-ethyl-4,5-dimethyl-2H-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-5-(3-ethyl-4,5-dimethyl-2H-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5-(3-ethyl-4,5-dimethyl-2H-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of appropriate thiazole and thiazolidinone precursors under specific conditions. Common synthetic routes may include:
Condensation reactions: Combining thiazole derivatives with thiazolidinone precursors in the presence of catalysts.
Cyclization reactions: Formation of the thiazolidinone ring through intramolecular cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to achieve high yields and purity. This may include:
Batch processing: Controlled reaction conditions in batch reactors.
Continuous flow synthesis: Utilizing continuous flow reactors for efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
3-ethyl-5-(3-ethyl-4,5-dimethyl-2H-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanylidene group to sulfoxide or sulfone.
Reduction: Reduction of the thiazolidinone ring.
Substitution: Nucleophilic or electrophilic substitution on the thiazole or thiazolidinone rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced thiazolidinone derivatives.
Substitution products: Various substituted thiazole or thiazolidinone derivatives.
Wissenschaftliche Forschungsanwendungen
3-ethyl-5-(3-ethyl-4,5-dimethyl-2H-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: Development of new therapeutic agents.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-ethyl-5-(3-ethyl-4,5-dimethyl-2H-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, it may involve:
Molecular targets: Enzymes, receptors, or DNA.
Pathways: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidinones: Compounds with similar thiazolidinone rings.
Thiazoles: Compounds with similar thiazole rings.
Uniqueness
3-ethyl-5-(3-ethyl-4,5-dimethyl-2H-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific substitution pattern on the thiazole and thiazolidinone rings, which may impart distinct chemical and biological properties compared to other thiazolidinones and thiazoles.
Eigenschaften
Molekularformel |
C12H18N2OS3 |
|---|---|
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
3-ethyl-5-(3-ethyl-4,5-dimethyl-2H-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H18N2OS3/c1-5-13-7(3)8(4)17-11(13)9-10(15)14(6-2)12(16)18-9/h9,11H,5-6H2,1-4H3 |
InChI-Schlüssel |
QMLULCPFFMJYPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(SC(=C1C)C)C2C(=O)N(C(=S)S2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


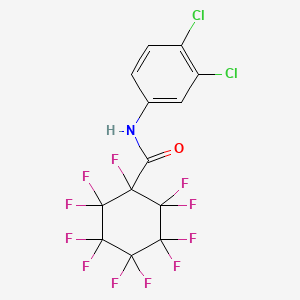
![N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]alaninamide](/img/structure/B12471232.png)
![2-(4-Fluorophenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B12471237.png)
![2-cyano-3-[1-(4-cyclohexylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B12471244.png)

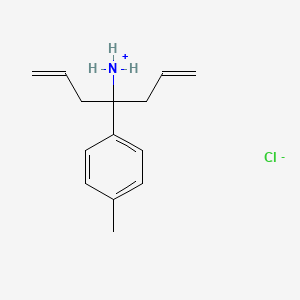
![N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12471268.png)
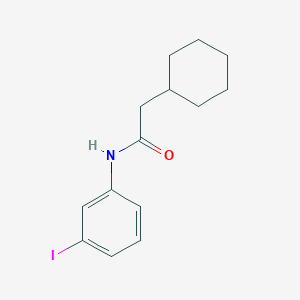
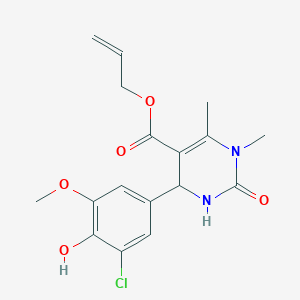
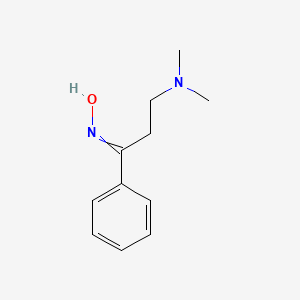

![2,4-dichloro-N-{4-[(trichloroacetyl)amino]phenyl}benzamide](/img/structure/B12471283.png)
![N-{2-bromo-5-[(E)-(hydroxyimino)methyl]pyridin-3-yl}-2,2-dimethylpropanamide](/img/structure/B12471288.png)
